molecular formula C10H14O3 B2898458 Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate CAS No. 2470279-69-5

Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate

Cat. No. B2898458
CAS RN: 2470279-69-5
M. Wt: 182.219
InChI Key: ITWKKBKLBAXSNI-BKPPORCPSA-N
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Description

The compound seems to be related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This structure is important in the synthesis of these alkaloids.


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The compound serves as a precursor in the stereoselective synthesis of tropane alkaloids, which are a family of nitrogen-containing compounds with various pharmacological properties. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids, is a significant area of research. This compound provides the necessary stereochemical control to facilitate the formation of the bicyclic scaffold, which is crucial for the biological activity of tropane alkaloids .

Advanced Organic Synthesis

In organic chemistry, EN300-27100534 is utilized for its unique bicyclic structure, which is instrumental in advanced organic synthesis. The compound’s structure allows for the exploration of novel synthetic pathways and the development of new methods for constructing complex organic molecules. This has implications for the synthesis of new drugs and materials .

Medicinal Chemistry Research

The bicyclic structure of EN300-27100534 is similar to that found in many natural products with medicinal properties. As such, it is used extensively in medicinal chemistry research to create analogs and derivatives that could lead to new therapeutic agents. Its structure can be modified to produce compounds with potential activity against various diseases .

Chemical Education and Training

Due to its structural complexity and relevance in organic synthesis, EN300-27100534 is often used in chemical education and training. It provides a practical example for teaching concepts such as stereochemistry, enantioselectivity, and bicyclic compound synthesis. This compound is also used in laboratory courses to train students in advanced synthetic techniques .

Material Science

The unique chemical properties of EN300-27100534 make it a candidate for research in material science. Its structure could be the basis for developing new materials with specific properties, such as increased strength, flexibility, or chemical resistance. This research has potential applications in various industries, including aerospace, automotive, and electronics .

Analytical Chemistry

In analytical chemistry, EN300-27100534 can be used as a standard or reference compound for calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it suitable for use in techniques such as mass spectrometry, chromatography, and spectroscopy .

Future Directions

The future directions in the research of this compound could involve the development of more efficient and stereoselective methods for its synthesis, given its importance in the synthesis of tropane alkaloids .

properties

IUPAC Name

methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-3-6-2-7(5-8)9(11)4-6/h5-7,9,11H,2-4H2,1H3/t6-,7+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWKKBKLBAXSNI-BKPPORCPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2CC(C1)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C[C@@H]2C[C@H](C1)C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate

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